N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide
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Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide” is a chemical compound . It has a molecular weight of 360.43 and a molecular formula of C18 H20 N2 O4 S . The compound is achiral .
Physical and Chemical Properties Analysis
The compound has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 . These values provide information about the compound’s solubility and distribution characteristics.Scientific Research Applications
Chemical Synthesis and Derivatives
Chemical synthesis and the study of derivatives of similar compounds have been a focus in the pharmaceutical industry for the development of drugs with improved efficacy and safety profiles. For instance, the synthesis of omeprazole, a proton pump inhibitor, involves complex chemical reactions including the formation of sulfone N-oxide, showcasing the intricate chemistry involved in synthesizing compounds with specific pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biological Interest of Derivatives
Benzazoles and derivatives, including structures similar to the compound , are of interest due to their diverse biological activities. These activities include antimicrobial, antifungal, and potential antitumor properties, with synthetic chemists developing new procedures to access these compounds for further exploration of their therapeutic potential (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Pharmacological Applications
The review of pharmacological properties of related compounds, such as midazolam, oxcarbazepine, and usnic acid, demonstrates the diverse applications of these chemical structures in treating conditions ranging from epilepsy to microbial infections. These studies reveal the potential for compounds with similar structures to be used in various therapeutic contexts, highlighting the importance of chemical modifications to enhance their pharmacological effects (Dundee, Halliday, Harper, & Brogden, 1984); (Schmidt & Sachdeo, 2000); (Araújo, de Melo, Rabelo, Nunes, Santos, Serafini, Santos, Quintans-Júnior, & Gelain, 2015).
Antimicrobial and Antifungal Activities
The in vitro antifungal activities of voriconazole and its comparison with other antifungal agents showcase the ongoing research into finding effective treatments for fungal infections. Similar research efforts into compounds with the chemical structure could provide insights into new antimicrobial and antifungal therapies (Espinel-Ingroff, Boyle, & Sheehan, 2004).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-8-10-22-20(14-16)25(2)23(26)19-15-18(9-11-21(19)29-22)24-30(27,28)13-12-17-6-4-3-5-7-17/h3-11,14-15,24H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDZDFBIIZJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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